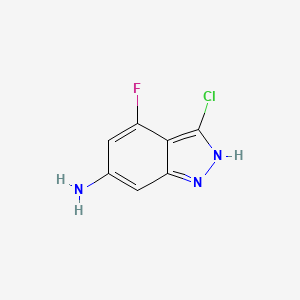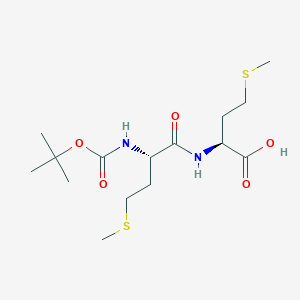
6-アミノ-3-クロロ-4-フルオロ-1H-インダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization reactions. One practical approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material. This method has been explored and optimized for producing indazole derivatives .
Molecular Structure Analysis
The molecular structure of 6-Amino-3-chloro-4-fluoro-1H-indazole consists of an indazole nucleus with amino, chloro, and fluoro substituents. The arrangement of atoms and functional groups determines its biological properties .
Chemical Reactions Analysis
科学的研究の応用
抗腫瘍活性
化合物6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールは、抗腫瘍剤としての可能性について研究されています。 この化合物を含む一連のインダゾール誘導体は合成され、さまざまなヒト癌細胞株に対する阻害活性が評価されています 。例えば、これらの誘導体は、慢性骨髄性白血病のモデルであるK562細胞株に対して有望な阻害効果を示しています。 化合物のアポトーシス誘導能力と細胞周期への影響は、Bcl2ファミリーメンバーおよびp53/MDM2経路との相互作用に関連付けられています .
インダゾール誘導体の合成
6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールを含むインダゾール誘導体は、その多様な生物活性のために医薬品化学において重要です。 これらの化合物に対する最近の合成アプローチには、遷移金属触媒反応と還元的環化反応が含まれます 。これらの方法は、新しい医薬品開発に使用できるインダゾール誘導体の収率と選択性を向上させることを目指しています。
医薬品中間体
重要な原料および中間体として、6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールは、さまざまな医薬品の合成に使用されています 。中間体としての役割は、幅広い薬物の作成を可能にし、それらの有効性と安全性プロファイルを強化する可能性があります。
細胞増殖の阻害
インダゾール部分は、その細胞増殖阻害特性で知られています。 6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールのような化合物は、結腸癌およびメラノーマ細胞株に対して効果的であり、癌治療における可能性を示しています 。化合物の細胞増殖を阻害する能力は、化学療法におけるその応用にとって重要です。
窒素含有ヘテロ環に関する研究
6-アミノ-3-クロロ-4-フルオロ-1H-インダゾール:は、天然物および市販薬において重要な窒素含有ヘテロ環ファミリーの一部です。 この化合物の研究は、さまざまな生物学的プロセスにおける窒素含有ヘテロ環の役割とその潜在的な治療用途の理解に貢献しています .
抗癌剤の開発
6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールとその誘導体に関する研究は、高効率で低毒性の抗癌剤の必要性によって推進されています。 これらの化合物の抗腫瘍活性を調査することにより、科学者たちは、現在の化学療法の限界を克服できる新規薬物を開発することを目指しています .
呼吸器疾患の選択的阻害剤
6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールを含むインダゾール化合物は、呼吸器疾患の治療標的であるホスホイノシチド3-キナーゼδの選択的阻害剤として使用できます 。この用途は、化合物の汎用性とその呼吸器の健康への潜在的な影響を強調しています。
農薬および染料分野
医薬品以外に、6-アミノ-3-クロロ-4-フルオロ-1H-インダゾールは、農薬および染料の合成にも使用されています 。その化学的性質は、農業および着色材料の生産に使用される化合物の作成において貴重な成分となっています。
作用機序
Target of Action
6-Amino-3-chloro-4-fluoro-1H-indazole, also known as 6-Amino-3-chloro-4-fluoro (1H)indazole, is a compound that has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 6-Amino-3-chloro-4-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.28 (iLOGP) and 2.28 (XLOGP3) .
Result of Action
The molecular and cellular effects of 6-Amino-3-chloro-4-fluoro-1H-indazole’s action are likely to be dependent on its interaction with its targets. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest .
生化学分析
Biochemical Properties
6-Amino-3-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where 6-Amino-3-chloro-4-fluoro-1H-indazole acts as an inhibitor . This inhibition can modulate signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as the Bcl-2 family, thereby influencing cell death mechanisms .
Cellular Effects
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, 6-Amino-3-chloro-4-fluoro-1H-indazole can reduce cell viability and promote programmed cell death. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Amino-3-chloro-4-fluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of its substrates and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, 6-Amino-3-chloro-4-fluoro-1H-indazole can inhibit other enzymes involved in cell survival and proliferation, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-chloro-4-fluoro-1H-indazole have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Amino-3-chloro-4-fluoro-1H-indazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 6-Amino-3-chloro-4-fluoro-1H-indazole while minimizing potential side effects.
Metabolic Pathways
6-Amino-3-chloro-4-fluoro-1H-indazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its bioavailability and efficacy, making it an important consideration in drug development.
Transport and Distribution
Within cells and tissues, 6-Amino-3-chloro-4-fluoro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate tissues and reach target sites . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Amino-3-chloro-4-fluoro-1H-indazole plays a significant role in its activity and function. It has been observed to accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . Once localized, 6-Amino-3-chloro-4-fluoro-1H-indazole can exert its effects on various cellular processes, including gene expression and energy metabolism .
特性
IUPAC Name |
3-chloro-4-fluoro-2H-indazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXJFEGCXGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)








